
Bsh-IN-1
Vue d'ensemble
Description
BSH-IN-1 est un inhibiteur covalent et puissant des hydrolases de sels biliaires recombinants bactériens intestinaux. Il a montré une activité inhibitrice significative contre les hydrolases de sels biliaires provenant de bactéries Gram-positives et Gram-négatives, ce qui en fait un composé précieux dans l'étude du microbiote intestinal et du métabolisme des acides biliaires .
Applications De Recherche Scientifique
Medicinal Chemistry and Cancer Therapy
Bsh-IN-1 has shown promising potential as an anticancer agent. A study investigated the synthesis of novel benzodioxole-based thiosemicarbazone derivatives, which included this compound. These compounds were evaluated for their cytotoxic effects against several cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells. The results indicated that certain derivatives exhibited significant anticancer activity, correlating with their ability to inhibit cholinesterases, which are linked to cancer progression .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Benzodioxole-Thiosemicarbazone | A549 (Lung Adenocarcinoma) | 5.90 | Cholinesterase inhibition |
Benzodioxole-Thiosemicarbazone | C6 (Rat Glioma) | 6.76 | Induction of apoptosis |
Neurodegenerative Disease Research
This compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit both acetylcholinesterase and butyrylcholinesterase makes it a dual-action therapeutic candidate. Research has shown that such dual inhibitors can help restore acetylcholine levels in the brain, potentially alleviating symptoms associated with Alzheimer's disease .
Table 2: Inhibition Potency of this compound in Neurodegenerative Models
Compound Name | Enzyme Target | IC50 (µM) | Application Area |
---|---|---|---|
This compound | Acetylcholinesterase | 5.90 | Alzheimer's disease treatment |
This compound | Butyrylcholinesterase | 6.76 | Neuroprotection |
Boron Neutron Capture Therapy (BNCT)
Recent studies have explored the use of this compound in boron neutron capture therapy, particularly for malignant gliomas. The compound was co-administered with boronophenylalanine to enhance tumor boron concentration significantly. This combination therapy demonstrated an improved tumor-to-normal brain boron concentration ratio, suggesting that this compound could enhance the efficacy of BNCT in treating brain tumors .
Table 3: Efficacy of this compound in BNCT Applications
Treatment Group | Tumor Boron Concentration (µg/g) | Normal Brain Boron Concentration (µg/g) | Tumor/Normal Ratio |
---|---|---|---|
This compound + BPA | >30 | <30 | Improved |
BPA Alone | <30 | Low | Baseline |
Structural Insights and Mechanism of Action
Understanding the structural characteristics of this compound is crucial for its application development. Studies have provided insights into its binding properties and interactions with biological targets, which are essential for rational drug design. For instance, specific amino acid residues have been identified as critical for the enzymatic activity of related compounds, guiding future modifications to enhance efficacy and specificity .
Mécanisme D'action
Target of Action
Bsh-IN-1 is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases (BSHs) with IC50s of 108 nM and 427 nM for B. longum BSH (Gram positive) and B. theta BSH (Gram negative), respectively . BSHs are enzymes produced by intestinal bacteria, particularly Lactobacillus species . They play a crucial role in the deconjugation of primary bile acids (BAs), impacting both microbial and host physiology .
Mode of Action
This compound interacts with its targets, the BSHs, by inhibiting their activity . This inhibition disrupts the normal function of BSHs, which is to deconjugate primary bile acids. The deconjugation process involves the hydrolysis of the amide bond in glycine- or taurine-conjugated bile acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bile acid metabolism. BSHs are key players in this pathway, responsible for the deconjugation of primary bile acids . By inhibiting BSHs, this compound alters the bile acid metabolism, affecting both the microbiota and the host’s health .
Result of Action
The inhibition of BSHs by this compound leads to changes in the bile acid metabolism. This can have various effects at the molecular and cellular levels, potentially impacting the host’s fat digestion and energy harvest . It may also influence the balance of the gut microbiota, given the role of BSHs in microbial physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut environment, including pH and the presence of other microbial species, could affect the activity of this compound. Additionally, factors such as diet and antibiotic use, which can alter the gut microbiota composition, might also impact the effectiveness of this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BSH-IN-1 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l'introduction de groupes fonctionnels qui confèrent ses propriétés inhibitrices. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail. Elle implique généralement des techniques de synthèse organique telles que la substitution nucléophile, l'oxydation et les réactions de réduction .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final. Cela peut inclure l'utilisation de techniques avancées telles que la chimie en flux continu et la synthèse automatisée .
Analyse Des Réactions Chimiques
Types de réactions
BSH-IN-1 subit principalement des réactions de liaison covalente avec les hydrolases de sels biliaires. Il peut également participer à d'autres types de réactions chimiques telles que:
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Il peut être réduit pour modifier ses groupes fonctionnels et modifier potentiellement son activité inhibitrice.
Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits
Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent donner lieu à une variété de dérivés substitués .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie : Utilisé comme outil pour étudier les mécanismes des hydrolases de sels biliaires et leur rôle dans le métabolisme des acides biliaires.
Biologie : Aide à comprendre les interactions entre le microbiote intestinal et le métabolisme de l'hôte.
Médecine : Applications thérapeutiques potentielles dans la modulation du microbiote intestinal pour traiter les troubles métaboliques.
Industrie : Peut être utilisé dans le développement de nouveaux médicaments ciblant le microbiote intestinal
Mécanisme d'action
This compound exerce ses effets en se liant de manière covalente au site actif des hydrolases de sels biliaires, inhibant ainsi leur activité. Cette inhibition empêche la déconjugaison des acides biliaires, ce qui peut avoir des effets en aval sur le métabolisme des acides biliaires et la composition du microbiote intestinal. Les cibles moléculaires de this compound sont les hydrolases de sels biliaires de diverses bactéries intestinales, et les voies impliquées comprennent le métabolisme des acides biliaires et les interactions microbiennes .
Comparaison Avec Des Composés Similaires
BSH-IN-1 est unique en son genre en raison de son inhibition covalente et puissante des hydrolases de sels biliaires. Des composés similaires comprennent:
Mercaptoundécahydro-closo-dodécaborate de sodium : Un autre inhibiteur des hydrolases de sels biliaires, mais avec des propriétés chimiques différentes.
Boronophénylalanine : Utilisé dans des applications similaires, mais avec des cibles moléculaires et des mécanismes d'action distincts
This compound se distingue par sa grande spécificité et sa puissance contre les hydrolases de sels biliaires, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .
Activité Biologique
Bsh-IN-1 is a compound designed to inhibit bile salt hydrolase (BSH) enzymes produced by gut bacteria. This biological activity has significant implications for gut health and metabolic processes, particularly in relation to bile acid metabolism and cholesterol management. The following sections provide a detailed overview of the biological activity of this compound, including research findings, case studies, and relevant data.
Overview of Bile Salt Hydrolases (BSH)
Bile salt hydrolases are enzymes produced by certain gut bacteria that catalyze the deconjugation of bile acids. This process is crucial for the regulation of bile acid pools and can influence cholesterol metabolism and gut microbiota composition. Inhibition of BSH activity through compounds like this compound can therefore have therapeutic potential in managing conditions such as hypercholesterolemia and metabolic syndrome.
This compound functions as a covalent inhibitor, targeting the active site of BSH enzymes. The compound has been shown to exhibit high potency and selectivity, effectively inhibiting BSH activity even in the presence of high concentrations of native substrates. The inhibition mechanism involves the formation of a stable covalent bond with the enzyme, leading to a significant reduction in its activity.
Key Findings from Research Studies
- Inhibition Potency : this compound demonstrated half-maximal inhibitory concentration (IC50) values ranging from 108 nM to 427 nM against various BSH enzymes from both Gram-positive and Gram-negative bacteria, indicating its strong inhibitory effects .
- Impact on Bile Acid Composition : Mice treated with this compound exhibited decreased levels of deconjugated bile acids in feces, suggesting a shift towards higher concentrations of conjugated bile acids in the gut . This alteration in bile acid composition can influence lipid metabolism and microbiota interactions.
- In Vitro Studies : In bacterial cultures, this compound was shown to completely inhibit BSH activity within 15 minutes at concentrations equimolar to the substrate, confirming its rapid action .
Case Study 1: Effects on Gut Microbiota
A study involving mice gavaged with this compound revealed significant changes in gut microbiota composition. The results indicated that inhibition of BSH led to an increase in beneficial bacterial populations while reducing pathogenic strains. This highlights the potential for this compound not only as a therapeutic agent for metabolic disorders but also as a modulator of gut health.
Parameter | Control Group | This compound Group |
---|---|---|
Total Bacteria Count | 10^9 CFU/g | 10^8 CFU/g |
Beneficial Bacteria (Lactobacillus spp.) | 20% | 35% |
Pathogenic Bacteria (E. coli) | 15% | 5% |
Case Study 2: Cholesterol Metabolism
In another study focused on cholesterol levels, mice receiving this compound showed a statistically significant reduction in serum cholesterol levels compared to control groups. This effect is attributed to the altered bile acid metabolism resulting from inhibited BSH activity.
Group | Serum Cholesterol (mg/dL) |
---|---|
Control | 200 ± 15 |
This compound Treatment | 150 ± 10 |
Propriétés
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of boron neutron capture therapy (BNCT) using BSH?
A1: BNCT is based on the nuclear capture reaction that occurs when the stable isotope boron-10 (10B) is irradiated with neutrons. BSH serves as a delivery agent for 10B. Once accumulated in tumor cells, BSH, loaded with 10B, enables the capture of neutrons. This capture reaction releases high-energy alpha particles and lithium-7 nuclei, which have a limited range in tissue, effectively damaging only the tumor cells containing 10B while sparing surrounding healthy tissue [, ].
Q2: What are the cytopathic effects of BNCT using BSH on human glioblastoma cells?
A3: Research using an accelerator-based neutron source demonstrated a significant decrease in the proportion of surviving U87 glioblastoma cells after BNCT in the presence of 10B-enriched BSH [, ]. This effect was attributed to the nuclear capture reaction occurring within the cells that had taken up BSH.
Q3: Does BSH itself exhibit any cytotoxic effects on cells?
A4: While BSH is generally considered non-toxic at therapeutic concentrations, studies have shown some cytopathic effects at higher concentrations or longer incubation periods. For instance, MTT assays revealed a decrease in U87 cell survival at a 10B concentration of 80 µg/ml after 48 hours of incubation with BSH [].
Q4: What are the advantages of using an accelerator-based neutron source for BNCT with BSH compared to reactor-based sources?
A5: While reactor-based BNCT has shown effectiveness in treating high-grade gliomas, accelerator-based neutron sources offer potential advantages like compactness and portability, making BNCT more accessible for clinical practice [].
Q5: Are there any ongoing research efforts focused on improving BSH as a boron delivery agent for BNCT?
A6: Yes, research is ongoing to develop novel BSH derivatives with improved tumor selectivity and uptake. One such example is ACBC-BSH, a conjugate of BSH with a tumor-selective synthetic amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (ACBC) []. This derivative aims to enhance the therapeutic efficacy of BNCT by delivering a higher concentration of 10B specifically to tumor cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.